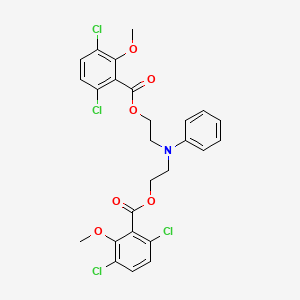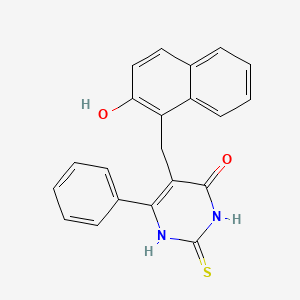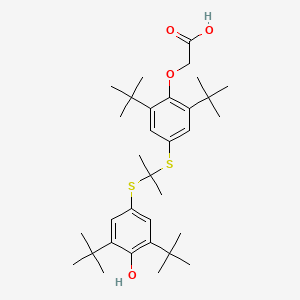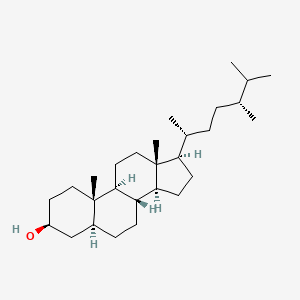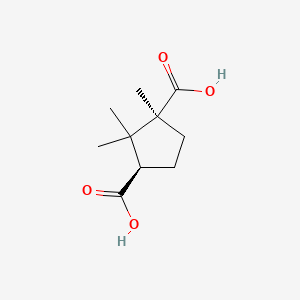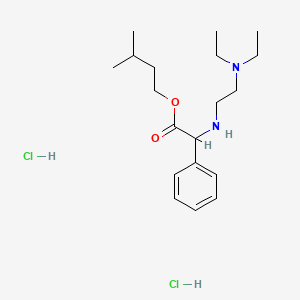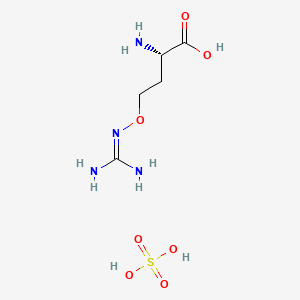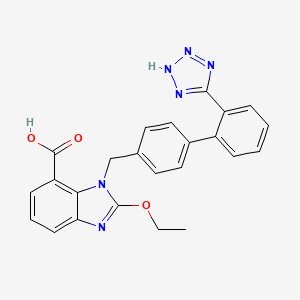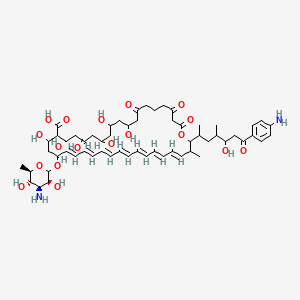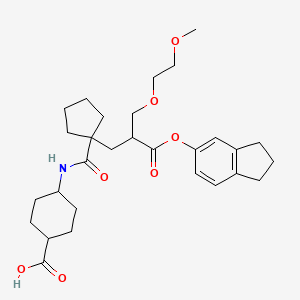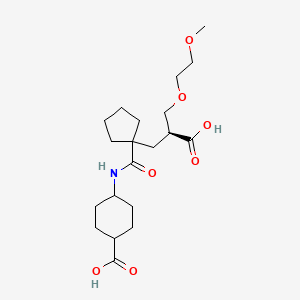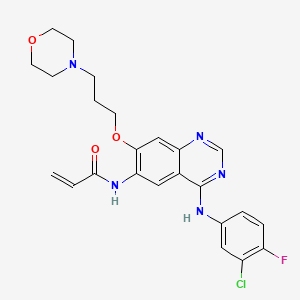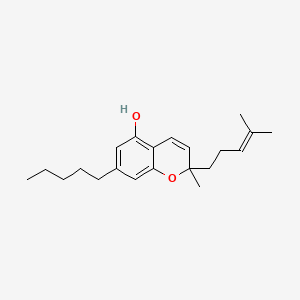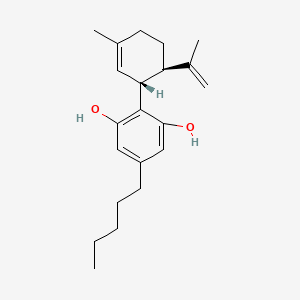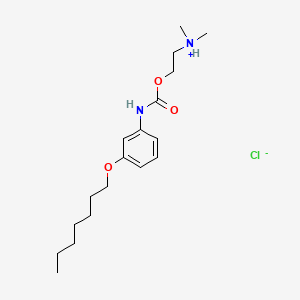
Carbanilic acid, m-heptyloxy-, 2-(dimethylamino)ethyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbanilic acid, m-heptyloxy-, 2-(dimethylamino)ethyl ester, hydrochloride is a bioactive chemical.
Scientific Research Applications
Emulsifying Properties in Food Systems
Research by Jia et al. (2019) has explored the production of phytosteryl amino acid ester hydrochlorides, which share structural similarities with Carbanilic acid, m-heptyloxy-, 2-(dimethylamino)ethyl ester, hydrochloride. These compounds were found to have higher emulsifying properties, potentially favoring their wide application in food systems (Jia et al., 2019).
Synthesis of Isoxazolecarboxylates
Schenone et al. (1991) investigated the synthesis of 5-substituted ethyl or methyl 4-isoxazolecarboxylates using esters similar to Carbanilic acid derivatives. This study highlights the potential of these compounds in the synthesis of isoxazolecarboxylates, which have applications in various chemical syntheses (Schenone, Fossa, & Menozzi, 1991).
Antioxidative and Antiviral Activities
Stankova et al. (2009) synthesized hydroxycinnamic acid amides using compounds structurally similar to Carbanilic acid derivatives. These amides showed significant antioxidative and antiviral activities, suggesting a potential application in pharmaceutical research (Stankova et al., 2009).
Antibacterial Studies
Shankerrao et al. (2013) conducted studies on phenolic esters and amides of quinoline-carboxylic acid, using esters similar to Carbanilic acid derivatives. This research indicates potential antibacterial applications of such compounds (Shankerrao, Bodke, & Mety, 2013).
Surface Activity in Surfactants
Xu Qun (2008) explored the synthesis of dissymmetric Gemini quaternary ammonium salt cationic surfactants, involving compounds akin to Carbanilic acid derivatives. This study highlights their excellent surface activity, which could be useful in the production of surfactants (Xu Qun, 2008).
Antitumor Activity
Xiong et al. (2009) synthesized amino acid ester derivatives containing 5-fluorouracil, using esters related to Carbanilic acid derivatives. These compounds showed notable antitumor activity, indicating their potential application in cancer research (Xiong et al., 2009).
properties
CAS RN |
68097-63-2 |
|---|---|
Product Name |
Carbanilic acid, m-heptyloxy-, 2-(dimethylamino)ethyl ester, hydrochloride |
Molecular Formula |
C18H31ClN2O3 |
Molecular Weight |
358.9 g/mol |
IUPAC Name |
2-[(3-heptoxyphenyl)carbamoyloxy]ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C18H30N2O3.ClH/c1-4-5-6-7-8-13-22-17-11-9-10-16(15-17)19-18(21)23-14-12-20(2)3;/h9-11,15H,4-8,12-14H2,1-3H3,(H,19,21);1H |
InChI Key |
UOVPUMGICJKNLS-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC1=CC=CC(=C1)NC(=O)OCC[NH+](C)C.[Cl-] |
Canonical SMILES |
CCCCCCCOC1=CC=CC(=C1)NC(=O)OCC[NH+](C)C.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Carbanilic acid, m-heptyloxy-, 2-(dimethylamino)ethyl ester, hydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



